Tetroquinone dihydrate
CAS No.: 5676-48-2
Cat. No.: VC1921930
Molecular Formula: C6H4O6
Molecular Weight: 172.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5676-48-2 |
|---|---|
| Molecular Formula | C6H4O6 |
| Molecular Weight | 172.09 g/mol |
| IUPAC Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione |
| Standard InChI | InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H |
| Standard InChI Key | DGQOCLATAPFASR-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O.O |
| Canonical SMILES | C1(=C(C(=O)C(=C(C1=O)O)O)O)O |
Introduction
Chemical Properties and Structure
Molecular Identity and Physical Properties
Tetroquinone dihydrate possesses distinct chemical and physical properties that define its behavior in various environments. The compound is characterized by the following parameters:
Structural Characteristics
Tetroquinone dihydrate's structure incorporates a cyclic system with conjugated double bonds characteristic of quinones. The alternating single and double bonds create a π-conjugated system that contributes to its electron-accepting properties and redox activity . The hydroxyl groups attached to the ring structure enhance its ability to participate in hydrogen bonding and influence its solubility characteristics.
The presence of both carbonyl (C=O) groups in the para positions and hydroxyl (-OH) groups creates a structure capable of keto-enol tautomerism, which may contribute to its chemical reactivity under various conditions. This structural feature is common in quinone derivatives and plays a significant role in their biological activities.
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis of tetroquinone can be accomplished through several pathways, utilizing different starting materials and reaction conditions. According to available research, two primary methods have been documented:
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Synthesis from Glyoxal: This method utilizes glyoxal as the starting material, which undergoes a series of chemical transformations to form the tetroquinone structure.
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Synthesis from myo-Inositol: Another approach employs myo-inositol, a naturally occurring cyclohexane hexol found in plants, as the precursor compound.
Both synthetic routes involve multiple chemical steps to achieve the desired quinone structure with the appropriate hydroxyl group arrangement. The specific reaction conditions, including temperature, catalysts, and solvent systems, can significantly influence the yield and purity of the final product.
Purification and Characterization
After synthesis, tetroquinone dihydrate typically requires purification steps to remove reaction by-products and achieve the desired level of purity. Common purification techniques may include recrystallization, chromatography, or other separation methods appropriate for solid compounds.
Characterization of the synthesized compound involves various analytical techniques, potentially including:
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Spectroscopic methods (IR, NMR, UV-Vis)
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Elemental analysis
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Melting point determination
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X-ray crystallography (for confirming crystal structure)
These analytical approaches help confirm the identity and purity of the tetroquinone dihydrate, ensuring its suitability for research applications.
Biological and Chemical Activities
Redox Properties
Tetroquinone dihydrate exhibits significant redox activity, characteristic of quinone compounds. Its ability to participate in oxidation-reduction reactions makes it relevant in various biological and chemical contexts. The compound demonstrates:
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Prooxidant Activity: Tetroquinone has been identified as having potent prooxidant properties, meaning it can promote oxidative processes.
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Autoxidation Capability: It can undergo autoxidation, a process where it reacts with molecular oxygen to generate reactive oxygen species (ROS). This property is shared with other physiological polyphenols such as catechols and catecholamines.
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Electron Transfer: The quinone structure allows for efficient electron transfer, making it potentially useful in systems requiring redox mediators.
Effects on Biological Systems
Research has indicated several biological effects of tetroquinone dihydrate:
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Inhibition of Cell Growth: In the presence of calcium ions, tetroquinone has demonstrated the ability to inhibit cell growth.
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DNA Synthesis Inhibition: Similarly, the compound can inhibit DNA synthesis when calcium ions are present, suggesting potential impacts on cellular replication processes.
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Xanthine Oxidase Effector: The compound has been identified as an effector of xanthine oxidase, an enzyme involved in purine metabolism and the generation of reactive oxygen species . This interaction may contribute to its biological effects.
These activities suggest potential research applications in areas related to oxidative stress, cellular biology, and enzyme modulation.
Applications in Research
Biochemical Research
Tetroquinone dihydrate has several potential applications in biochemical research contexts:
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Oxidative Stress Studies: Due to its prooxidant properties and ability to generate ROS, the compound may serve as a useful tool in studying oxidative stress mechanisms and cellular responses.
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Enzyme Modulation Research: Its reported effects on xanthine oxidase make it potentially valuable in research focused on this enzyme and related biological pathways .
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Cell Growth Regulation: The observed effects on cell growth inhibition suggest potential applications in research related to cell proliferation mechanisms.
| Hazard Type | Classification | Source |
|---|---|---|
| Skin Irritation | H315 (Causes skin irritation) | |
| Eye Irritation | H319 (Causes serious eye irritation) | |
| Respiratory Effects | H335 (May cause respiratory irritation) |
These hazard classifications indicate that the compound can cause irritation to skin, eyes, and the respiratory system upon exposure, necessitating proper protective measures.
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